

Application Notes and Protocols for (R)-synephrine as a Pharmacological Tool

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Compound of Interest

Compound Name: (R)-synephrine

Cat. No.: B1236403

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Introduction

(R)-synephrine, also known as p-synephrine, is a naturally occurring protoalkaloid found in the fruit of *Citrus aurantium* (bitter orange) and other citrus species. Due to its structural similarity to endogenous catecholamines like epinephrine and norepinephrine, **(R)-synephrine** interacts with adrenoceptors. However, its pharmacological profile is distinct, exhibiting a nuanced selectivity for different adrenoceptor subtypes. This makes **(R)-synephrine** a valuable pharmacological tool for studying the roles of specific adrenoceptors in various physiological processes. These application notes provide a summary of its pharmacological properties, detailed protocols for its characterization, and visualizations of its signaling pathways.

Pharmacological Profile of (R)-synephrine

(R)-synephrine displays a higher affinity for α -adrenoceptors and $\beta 3$ -adrenoceptors compared to $\beta 1$ - and $\beta 2$ -adrenoceptors, where it has very poor binding affinity.^{[1][2][3]} At the $\alpha 1A$ -adrenoceptor, it acts as a partial agonist.^[4] In contrast, it functions as an antagonist at the $\alpha 2A$ - and $\alpha 2C$ -adrenoceptor subtypes.^[4] Its activity as a $\beta 3$ -adrenoceptor agonist is linked to its metabolic effects, such as increasing lipolysis and thermogenesis.^{[1][5]}

Data Presentation: Adrenoceptor Binding Affinities and Functional Activities of (R)-synephrine

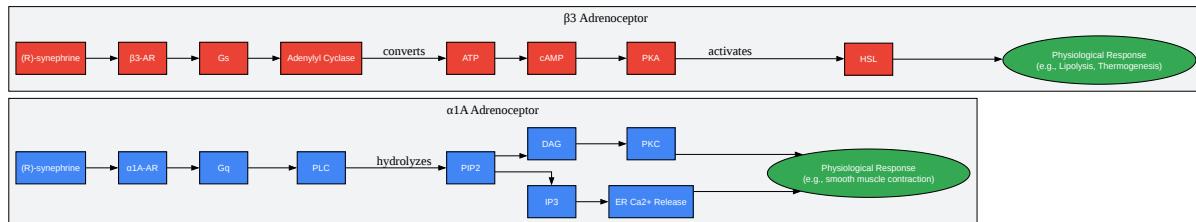
| Receptor Subtype | Test System | Assay Type | Parameter | Value | Reference Compound | Reference Value |
|---------------------------------------|---------------------------------------|------------------------|------------------------------|-----------------|--------------------|-----------------|
| α1A | Human embryonic kidney (HEK293) cells | Radioligand Binding | pKi | 4.57 ± 0.08 | L-phenylephrine | 6.74 ± 0.04 |
| Human embryonic kidney (HEK293) cells | Reporter Gene | Partial Agonist (Emax) | 55.3% of L-phenylephrine max | L-phenylephrine | 100% | |
| α2A | Chinese hamster ovary (CHO) cells | Radioligand Binding | pKi | 4.21 ± 0.05 | Medetomidine | 9.21 ± 0.02 |
| Chinese hamster ovary (CHO) cells | cAMP Accumulation | Antagonist | - | Medetomidine | - | |
| α2C | Chinese hamster ovary (CHO) cells | Radioligand Binding | pKi | 4.01 ± 0.06 | Medetomidine | 9.28 ± 0.04 |
| Chinese hamster ovary (CHO) cells | cAMP Accumulation | Antagonist | - | Medetomidine | - | |

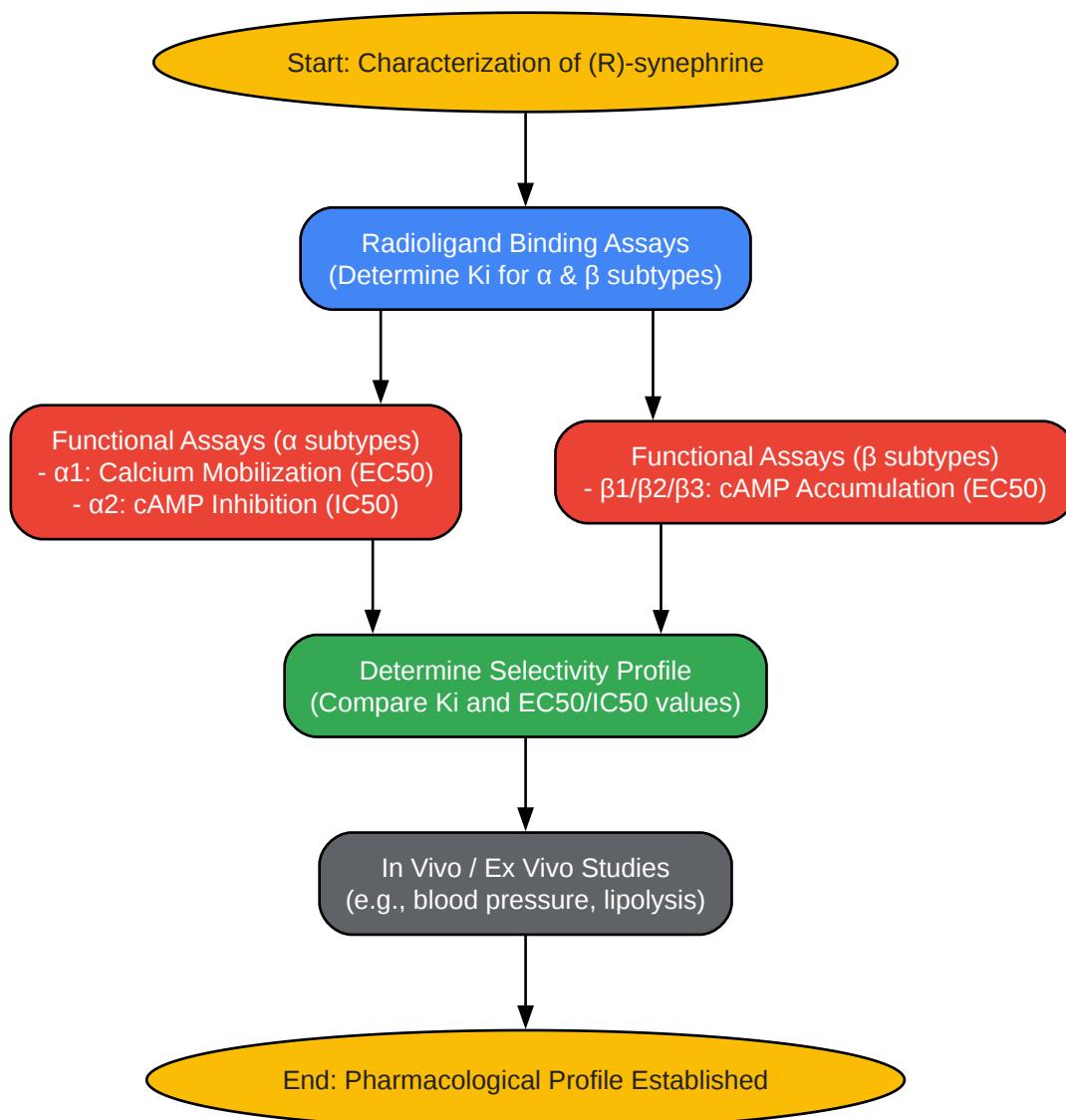
| | | | | | | |
|-----------|------------------------------|------------------|------------------|---|----------------|---|
| $\beta 1$ | Guinea pig atria | Functional Assay | Binding Activity | $\sim 10,000$ -fold less active than norepinephrine | Norepinephrine | - |
| $\beta 2$ | Guinea pig trachea | Functional Assay | Binding Activity | $\sim 10,000$ -fold less active than norepinephrine | Norepinephrine | - |
| $\beta 3$ | Rat, hamster, dog adipocytes | Lipolysis Assay | Agonist | Active | - | - |

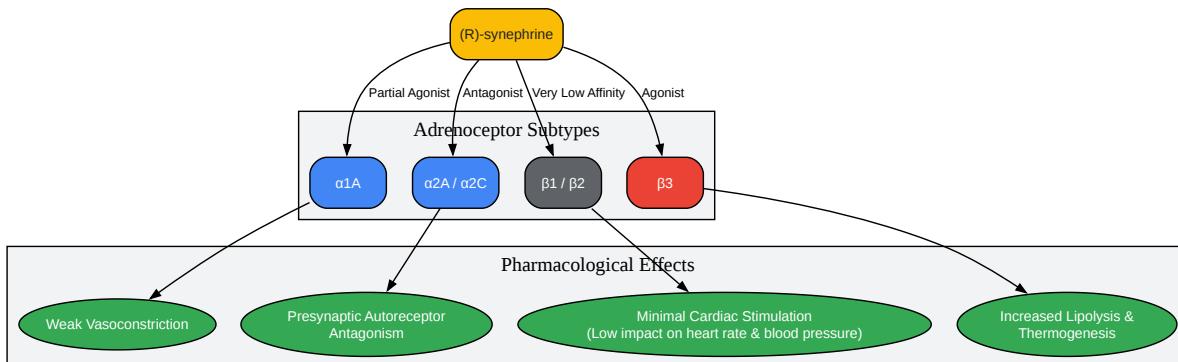
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways of (R)-synephrine

(R)-synephrine's interaction with different adrenoceptor subtypes initiates distinct intracellular signaling cascades.







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